2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound that features a furan ring, a hydroxy group, a piperidine moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Chromone Synthesis: The chromone core can be synthesized through the cyclization of o-hydroxyacetophenone derivatives.
Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the furan, chromone, and piperidine moieties under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-6-hydroxy-4H-chromen-4-one: Lacks the piperidine moiety.
6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one: Lacks the furan ring.
2-(furan-2-yl)-4H-chromen-4-one: Lacks both the hydroxy group and the piperidine moiety.
Uniqueness
2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, hydroxy group, piperidine moiety, and chromenone structure makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-14-15(22)4-5-18-20(14)16(23)11-19(25-18)17-3-2-10-24-17/h2-5,10-11,13,22H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGYUVYCKCQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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